(R)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate
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Overview
Description
1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring and an isoindoline moiety
Preparation Methods
The synthesis of 1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the isoindoline group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, protein function, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
When compared to similar compounds, 1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE stands out due to its unique combination of structural features. Similar compounds include:
- tert-butyl N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}carbamate
- N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their reactivity and applications .
Properties
Molecular Formula |
C19H22N2O6 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) (3R)-piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-10-6-7-12(11-20)17(24)27-21-15(22)13-8-4-5-9-14(13)16(21)23/h4-5,8-9,12H,6-7,10-11H2,1-3H3/t12-/m1/s1 |
InChI Key |
WILLJCBWFCKAFV-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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